molecular formula C6H7NS B145848 3-Aminothiophenol CAS No. 22948-02-3

3-Aminothiophenol

Cat. No. B145848
Key on ui cas rn: 22948-02-3
M. Wt: 125.19 g/mol
InChI Key: KFFUEVDMVNIOHA-UHFFFAOYSA-N
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Patent
US04761425

Procedure details

Sodium ydride (99%, 8.22 g) was added in portions of a stirred solution of 3-aminothiophenol (44.23 g) in dry DMF (132 ml) at 0° . After 30 minutes a solution of 4-methoxybenzyl chloride (53.61 g) in acetonitrile (132 ml) was added dropwise and the mixture was stirred 30 minutes at 0° and 1 hour more at ambient temperature. The mixture was poured into ice-water (200 ml) and the resulting solid was collected by filtration and dried in air to provide the title compound, m.p. 85°-86°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.23 g
Type
reactant
Reaction Step One
Name
Quantity
132 mL
Type
solvent
Reaction Step One
Quantity
53.61 g
Type
reactant
Reaction Step Two
Quantity
132 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[CH:4]=[C:5]([SH:9])[CH:6]=[CH:7][CH:8]=1.[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1>CN(C=O)C.C(#N)C>[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][S:9][C:5]2[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=2)[NH2:2])=[CH:14][CH:13]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
44.23 g
Type
reactant
Smiles
NC=1C=C(C=CC1)S
Name
Quantity
132 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
53.61 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
132 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred 30 minutes at 0° and 1 hour more at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CSC=1C=C(N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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